molecular formula C20H24N2O3S B11691029 Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate

Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B11691029
M. Wt: 372.5 g/mol
InChI Key: FNTPJRRYFZFJAC-UHFFFAOYSA-N
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Description

Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate typically involves multiple steps:

    Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the Cyano and Oxo Groups: The cyano and oxo groups are introduced through nitrile and ketone formation reactions, respectively. These reactions often require specific reagents such as cyanogen bromide and oxidizing agents.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.

    Formation of the Sulfanyl Acetate Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the cyano group.

    Functionalized Phenyl Derivatives: From substitution reactions on the phenyl ring.

Scientific Research Applications

Chemistry

Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its diverse functional groups.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and oxo groups can form hydrogen bonds with active sites, while the phenyl and sulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propyl ({3-cyano-6-oxo-4-[4-(methyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Propyl ({3-cyano-6-oxo-4-[4-(ethyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propan-2-yl group on the phenyl ring can influence the compound’s steric and electronic properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

propyl 2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C20H24N2O3S/c1-4-9-25-19(24)12-26-20-17(11-21)16(10-18(23)22-20)15-7-5-14(6-8-15)13(2)3/h5-8,13,16H,4,9-10,12H2,1-3H3,(H,22,23)

InChI Key

FNTPJRRYFZFJAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(C)C)C#N

Origin of Product

United States

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